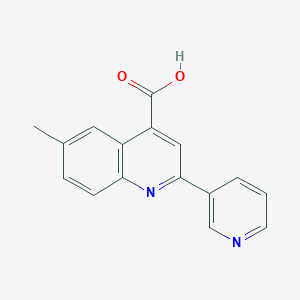

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with 2-chloro-3-formylquinoline under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper(II) acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Pyridin-3-ylquinoline-4-carboxylic acid

- 6-Methylquinoline-4-carboxylic acid

- 2-Pyridin-2-ylquinoline-4-carboxylic acid

Uniqueness

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyridine and quinoline rings, along with the carboxylic acid group, allows for diverse chemical reactivity and potential biological activity .

Biologische Aktivität

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with a pyridine ring and a carboxylic acid functional group. The presence of a methyl group at the 6-position of the quinoline structure contributes to its unique chemical behavior and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 252.28 g/mol |

| Functional Groups | Carboxylic acid, quinoline, pyridine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to growth and survival.

- Metal Ion Coordination : Its structure allows for coordination with metal ions, which can enhance its reactivity and biological effects .

Study on Antimicrobial Efficacy

A recent study published in Dalton Transactions investigated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, making it a promising candidate for further development as an antimicrobial agent .

Study on Anticancer Activity

In another study published in MDPI, researchers explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 15% to 45% at these concentrations .

Eigenschaften

IUPAC Name |

6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJIAXLVVRQUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199111 | |

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5110-02-1 | |

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.